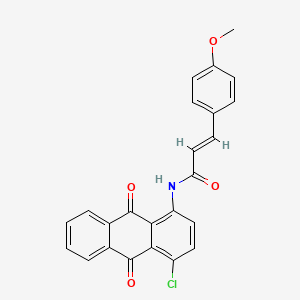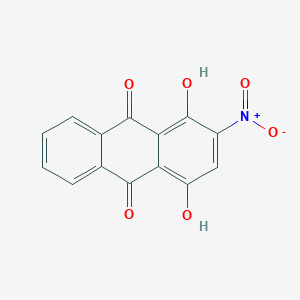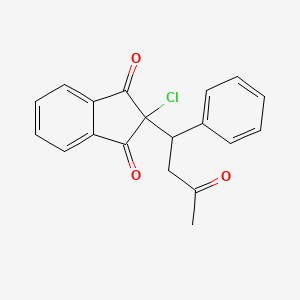![molecular formula C11H19N3S B3838102 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone](/img/structure/B3838102.png)
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone
Overview
Description
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, also known as TBC, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. TBC is a thiosemicarbazone derivative of bicyclic ketone, which has been synthesized through various methods and investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone inhibits RR by binding to the active site of the enzyme and blocking the formation of the tyrosyl radical, which is essential for the catalytic activity of RR. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone also induces the degradation of RR subunits, leading to the downregulation of RR activity and the inhibition of DNA synthesis. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been shown to induce apoptosis in cancer cells, by activating the mitochondrial pathway and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been shown to affect various biochemical and physiological processes, such as cell proliferation, DNA synthesis, and apoptosis. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been shown to modulate the expression of genes involved in cancer progression, such as p53, Bcl-2, and cyclin D1. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been shown to have low toxicity towards normal cells, but further studies are needed to determine its safety profile and potential side effects.
Advantages and Limitations for Lab Experiments
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has several advantages for lab experiments, such as its high potency, low toxicity, and ability to overcome drug resistance. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone can also be easily synthesized and purified, making it a cost-effective and accessible compound for research purposes. However, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone also requires further optimization of its formulation and delivery methods, to enhance its efficacy and reduce its potential side effects.
Future Directions
There are several future directions for the research on 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, such as:
1. Investigating the structure-activity relationship of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone and its derivatives, to optimize their potency and selectivity towards cancer cells.
2. Developing novel formulations and delivery methods for 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, such as nanoparticles and liposomes, to enhance its bioavailability and targetability.
3. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone as a radiosensitizer, by enhancing the efficacy of radiotherapy in cancer treatment.
4. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone in combination with other chemotherapeutic agents, to overcome drug resistance and enhance their anticancer activity.
5. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone in other diseases, such as viral infections and autoimmune disorders, due to its immunomodulatory properties.
In conclusion, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone is a promising compound that has shown potential as a novel anticancer agent. Further research is needed to optimize its potency, selectivity, and delivery methods, and to investigate its potential in other diseases.
Scientific Research Applications
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been investigated for its potential applications in cancer treatment, due to its ability to inhibit ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis and cell proliferation. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has shown promising anticancer activity in vitro and in vivo, particularly against leukemia, lymphoma, and breast cancer cells. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been investigated for its potential to overcome drug resistance in cancer cells, by inhibiting the efflux pump activity and increasing the intracellular accumulation of chemotherapeutic agents.
properties
IUPAC Name |
[(E)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDDDDYYODYEL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C/C2=N\NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



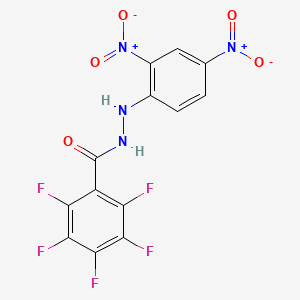
![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)


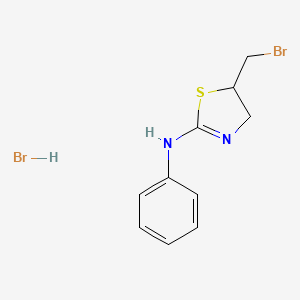
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)
![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)
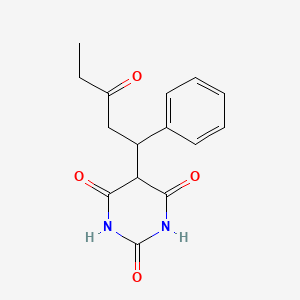

![3-(2-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838091.png)
![N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3838097.png)
